5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid
Overview
Description
5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid: is a chemical compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities This particular compound features a bromine atom at the 5-position, a methoxyethyl group at the 1-position, and a carboxylic acid group at the 2-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the bromination of an indole derivative to introduce the bromine atom at the 5-position. This is followed by the introduction of the methoxyethyl group at the 1-position through alkylation reactions. Finally, the carboxylic acid group is introduced at the 2-position via carboxylation reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality. The use of automated reactors and advanced monitoring systems helps in maintaining precise control over reaction parameters, leading to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinonoid derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized indole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound’s indole core is known for its biological activity. It can be used in the study of enzyme interactions, receptor binding, and other biochemical processes. Researchers often explore its potential as a lead compound for drug discovery.
Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antimicrobial properties, making them candidates for pharmaceutical development.
Industry: Industrially, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional group compatibility make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole core can bind to enzymes, receptors, or other proteins, modulating their activity. The bromine atom and methoxyethyl group may enhance binding affinity or selectivity, leading to specific biological effects. The carboxylic acid group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
5-Bromo-1H-indole-2-carboxylic acid: Lacks the methoxyethyl group, which may affect its reactivity and biological activity.
1-(2-Methoxyethyl)-1H-indole-2-carboxylic acid: Lacks the bromine atom, potentially altering its chemical properties and applications.
5-Bromo-1H-indole: Lacks both the methoxyethyl group and the carboxylic acid group, resulting in different reactivity and uses.
Uniqueness: 5-Bromo-1-(2-methoxyethyl)-1H-indole-2-carboxylic acid is unique due to the combination of the bromine atom, methoxyethyl group, and carboxylic acid group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-1-(2-methoxyethyl)indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-17-5-4-14-10-3-2-9(13)6-8(10)7-11(14)12(15)16/h2-3,6-7H,4-5H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKNKTCAXJUYNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)Br)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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